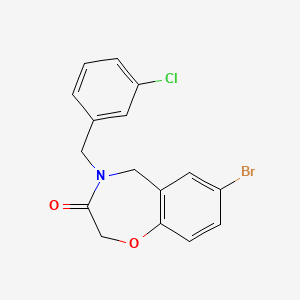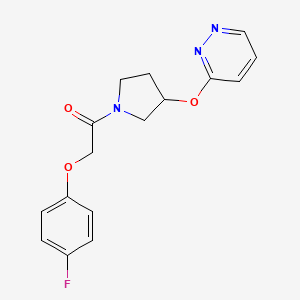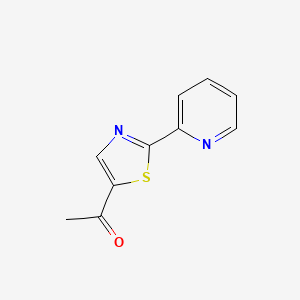![molecular formula C10H6N2O B2715751 9H-imidazo[1,5-a]indol-9-one CAS No. 1823224-32-3](/img/structure/B2715751.png)
9H-imidazo[1,5-a]indol-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-imidazo[1,5-a]indol-9-one: is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and an indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-imidazo[1,5-a]indol-9-one typically involves the construction of the imidazole ring onto an indole scaffold. One common method is the [4 + 1] annulation, which involves the reaction of an indole derivative with a suitable one-carbon synthon under transition metal-catalyzed conditions . Another approach is the C–H activation/cyclization method, which allows for the direct formation of the imidazole ring on the indole core .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions: 9H-imidazo[1,5-a]indol-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Applications De Recherche Scientifique
Chemistry: 9H-imidazo[1,5-a]indol-9-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These properties make them candidates for drug development .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Their ability to interact with biological targets makes them valuable in therapeutic research .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism by which 9H-imidazo[1,5-a]indol-9-one exerts its effects is largely dependent on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can interact with receptor sites, altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
Indole: A simpler structure with a single fused ring system.
Imidazole: A five-membered ring containing two nitrogen atoms.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Uniqueness: 9H-imidazo[1,5-a]indol-9-one is unique due to its fused ring system that combines the properties of both imidazole and indole. This fusion results in distinct electronic and steric properties, making it a versatile scaffold for various applications .
Propriétés
IUPAC Name |
imidazo[1,5-a]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-10-7-3-1-2-4-8(7)12-6-11-5-9(10)12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQCBLFWCCQJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CN=CN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2715669.png)


![N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2715672.png)
![ethyl 4-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2715674.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2715677.png)

![4-benzoyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2715684.png)



![ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2715690.png)
